![molecular formula C21H18ClNO2S B2541258 (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide CAS No. 477871-13-9](/img/structure/B2541258.png)
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide
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Description
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide, also known as CP-25, is an organic molecule belonging to the class of heterocyclic compounds. It is a novel, potent, and selective agonist for the G protein-coupled receptor GPR55. CP-25 has been the subject of much research in recent years, due to its potential as a therapeutic agent for a variety of conditions, including pain, cancer, and inflammation.
Scientific Research Applications
- Protodeboronation : This compound has been investigated for its use in protodeboronation reactions. Specifically, it can serve as a substrate for catalytic protodeboronation of alkyl boronic esters. The radical approach employed in this process allows for the functionalization of boronic esters, leading to valuable transformations .
- Hydromethylation of Alkenes : When paired with a Matteson–CH2– homologation, this compound enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected ( )-D8-THC and cholesterol .
- Antinociceptive Activity : The synthesized derivatives of this compound have demonstrated pronounced antinociceptive (pain-relieving) activity. Additionally, they exhibit low toxicity, making them potential candidates for further drug development .
- Crystal Structure Determination : Researchers have investigated the crystal structure of related compounds, which contributes to our understanding of their properties and potential applications .
- Fungicide : Although not directly studied for this compound, boronic esters have been used as building blocks in the synthesis of fungicides. Investigating its potential as a fungicide could be an interesting avenue .
- Biological Evaluation : While not specific to this compound, boronic esters have been evaluated for biological activity. Understanding their interactions with cellular targets and pathways could reveal novel applications .
- Total Synthesis of Natural Products : The protodeboronation reaction involving this compound has been employed in the formal total synthesis of d-®-coniceine and indolizidine 209B. These natural products have diverse biological activities and are of interest to synthetic chemists .
Organic Synthesis and Catalysis
Drug Development and Medicinal Chemistry
Materials Science and Crystallography
Agriculture and Pest Control
Chemical Biology and Biochemistry
Natural Product Synthesis
properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2S/c22-18-4-1-3-17(13-18)15-25-19-9-6-16(7-10-19)8-11-21(24)23-14-20-5-2-12-26-20/h1-13H,14-15H2,(H,23,24)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDEVQIXLVLMS-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide |
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